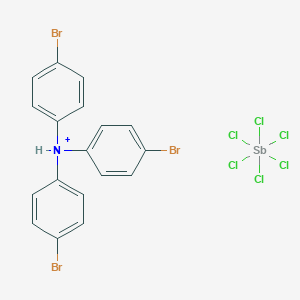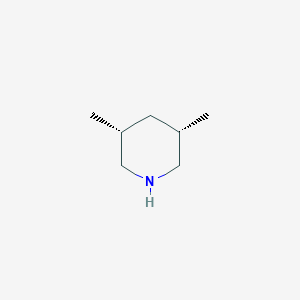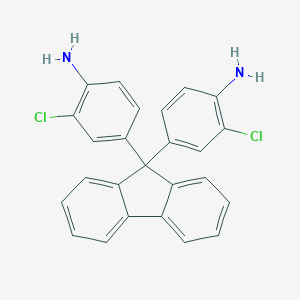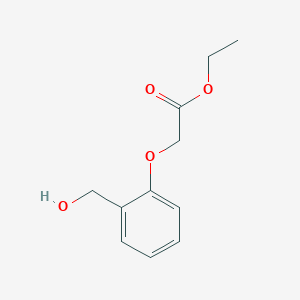
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate is a chemical compound that is used in scientific research. It is also known as Ethyl 2-(2-hydroxybenzyl)oxyacetate. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It has a molecular weight of 248.27 g/mol and a molecular formula of C12H14O4.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate is not fully understood. However, it is believed to act as a free radical scavenger and antioxidant. It has been shown to protect cells from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antimicrobial properties. It has also been shown to reduce the production of reactive oxygen species and protect cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate in scientific research. One potential direction is the synthesis of novel biologically active compounds using Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate as a building block. Another potential direction is the study of its effects on different biological systems to better understand its mechanism of action. Additionally, Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate could be used in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate can be achieved through the reaction of 2-(2-hydroxybenzyl)phenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate as the main product.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of novel biologically active compounds such as antioxidants, anti-inflammatory agents, and antimicrobial agents.
Propiedades
Número CAS |
111080-48-9 |
|---|---|
Nombre del producto |
Ethyl 2-(2-(hydroxymethyl)phenoxy)acetate |
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 2-[2-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
BQWVCDHZSBFQQU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1CO |
SMILES canónico |
CCOC(=O)COC1=CC=CC=C1CO |
Sinónimos |
ACETIC ACID, 2[2-(HYDROXYMETHYL)PHENOXY]-, ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



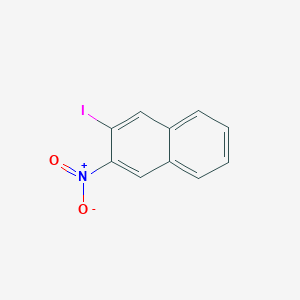
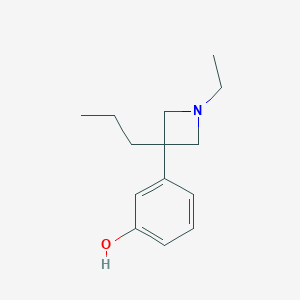
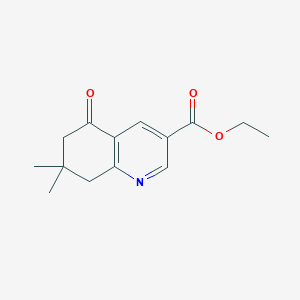
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
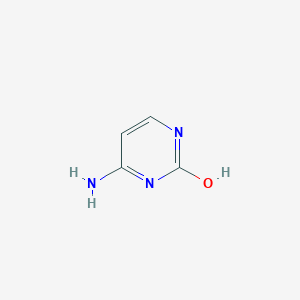
![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
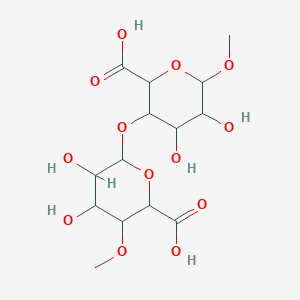
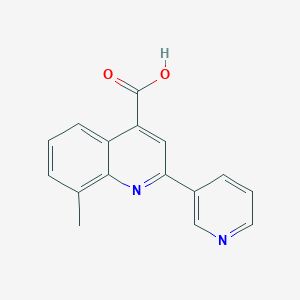
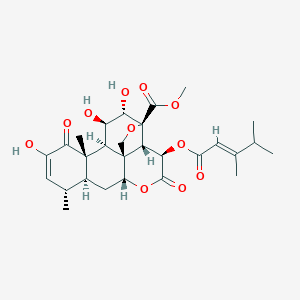
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
